Okadaic acid sodium

PP2A signaling Protein phosphatase selectivity Signal transduction

Okadaic acid sodium salt (CAS 209266-80-8) is the definitive procurement choice for selective, reversible PP2A inhibition. Its sodium counter-ion confers superior aqueous solubility (1 mg/mL) and extended stock solution stability in organic solvents compared to the free acid, reducing lot-to-lot variability. With ~100-fold selectivity for PP2A over PP1, observed phenotypes in tau phosphorylation, apoptosis, and cell cycle studies are attributable specifically to PP2A inhibition rather than confounding off-target effects. Validated across in vitro and in vivo Alzheimer’s disease models, organotypic brain slices, and hippocampal injection paradigms.

Molecular Formula C44H67NaO13
Molecular Weight 827.0 g/mol
CAS No. 209266-80-8
Cat. No. B560422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkadaic acid sodium
CAS209266-80-8
SynonymsHalochondrine A, Sodium Salt;  OA
Molecular FormulaC44H67NaO13
Molecular Weight827.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1
InChIKeyBYHIFOCTDVNQQT-GHIYGBLASA-M
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid or clear, colorless filmPurity:≥97% by TLC

Okadaic Acid Sodium (CAS 209266-80-8) – Potent and Selective PP2A Inhibitor for Precise Cellular Signaling Research


Okadaic acid sodium salt (CAS 209266-80-8) is a water-soluble sodium salt form of the marine polyether toxin okadaic acid, isolated from the black sponge *Halichondria okadai* [1]. It functions as a potent, cell-permeable inhibitor of serine/threonine protein phosphatases, exhibiting the highest affinity for protein phosphatase 2A (PP2A) with an IC50 range of 0.1–0.3 nM, while also inhibiting PP1 (IC50 = 15–50 nM), PP4 (IC50 = 0.1 nM), and PP5 (IC50 = 3.5 nM) [2]. This compound serves as a critical chemical probe for dissecting PP2A-dependent signaling pathways in cellular processes including apoptosis, cell cycle regulation, and tau hyperphosphorylation [3].

Okadaic Acid Sodium (209266-80-8) – Why Not All PP2A Inhibitors Are Interchangeable in Experimental Workflows


The protein phosphatase 1 and 2A inhibitor class is chemically and functionally diverse, and substitution without careful consideration of counter-ion identity, stability profiles, and selectivity metrics can compromise experimental reproducibility. The sodium salt form of okadaic acid (CAS 209266-80-8) demonstrates distinct advantages in aqueous solubility and organic solvent stability compared to its free acid counterpart . Furthermore, among natural product PP2A inhibitors, okadaic acid occupies a unique selectivity niche—it provides approximately 100-fold selectivity for PP2A over PP1, a profile that differs markedly from calyculin A (roughly equipotent for PP1 and PP2A), tautomycin (moderate PP1 selectivity), fostriecin (extreme PP2A selectivity but with significant instability), and microcystin-LR (irreversible covalent inhibitor with different cellular permeability characteristics) [1]. These distinctions are not interchangeable; the choice of inhibitor directly determines the biological interpretation of experimental results.

Okadaic Acid Sodium (209266-80-8) – Quantitative Differentiators vs. Free Acid, Ammonium Salt, and Other PP1/PP2A Inhibitors


Okadaic Acid Sodium: 100-Fold PP2A Selectivity vs. Calyculin A and Tautomycin

Okadaic acid sodium exhibits approximately 100-fold higher selectivity for PP2A compared to PP1, based on IC50 values of 0.1–0.3 nM for PP2A and 15–50 nM for PP1 [1]. In contrast, calyculin A is roughly equipotent against both PP1 and PP2A (IC50 approximately 0.5–2 nM for both) , and tautomycin demonstrates greater PP1 selectivity (PP1 IC50 = 20 pM; PP2A IC50 = 75 pM under specific assay conditions) [2]. This differential selectivity profile enables researchers to preferentially inhibit PP2A while minimizing confounding PP1 inhibition in cellular assays.

PP2A signaling Protein phosphatase selectivity Signal transduction

Okadaic Acid Sodium: Enhanced Stability in Organic Solvent Stock Solutions vs. Free Acid Form

The sodium salt form of okadaic acid demonstrates significantly greater stability than the free acid when stored as stock solutions in organic solvents, even under freezer conditions . According to vendor technical notes, solutions of the free acid form in organic solvents are "distinctly less stable, even in the freezer, than those made from the three salt forms" . The free acid form is not recommended for freezer storage of organic solvent-based stock solutions extending beyond one week, whereas the sodium salt form maintains acceptable stability under these conditions [1].

Reagent stability Stock solution preparation Long-term storage

Okadaic Acid Sodium: Aqueous Solubility Enables Formulation Flexibility vs. Free Acid and Ammonium Salt

Okadaic acid sodium salt is explicitly described as a "water-soluble analog of Okadaic Acid" with measured solubility of 1 mg/mL in water, in addition to solubility in DMSO (20 mg/mL) and ethanol (20 mg/mL) . This aqueous solubility profile contrasts with the free acid form, which is large, hydrophobic, and "may not be reliably dissolved out of the ampule with purely aqueous solutions" . The ammonium salt form, while also a salt, is described with a note that "cell permeable: no" in some vendor datasheets [1], whereas the sodium salt form retains the cell-permeable properties of the parent compound [2].

Solubility Formulation Aqueous assays

Okadaic Acid Sodium: Validated Inducer of Tau Hyperphosphorylation for Alzheimer's Disease Modeling

Okadaic acid sodium salt is extensively validated as an inducer of tau hyperphosphorylation in both in vitro and in vivo Alzheimer's disease (AD) models. Selective PP2A inhibition by okadaic acid sodium induces Alzheimer-like hyperphosphorylation and accumulation of tau [1]. A 2018 study demonstrated that okadaic acid (OA) treatment of organotypic brain slices from Alzheimer mice induces differential hyperphosphorylation at three tau phosphoepitopes (tau-S199, -T231, and -S396), providing a robust in vitro model for studying both plaque pathology and early tau hyperphosphorylation events [2]. In contrast, microcystin-LR, while also a potent PP2A inhibitor, acts through an irreversible covalent mechanism and is generally cell-impermeable except in hepatocytes via specific transporters .

Tauopathy Alzheimer's disease model Neurodegeneration

Okadaic Acid Sodium: Distinct PP2A/PP1 Selectivity Ratio vs. Fostriecin and Microcystin-LR

Okadaic acid sodium exhibits a PP2A:PP1 selectivity ratio of approximately 100:1 (PP2A IC50 = 0.1–0.3 nM; PP1 IC50 = 15–50 nM) [1]. Fostriecin demonstrates extreme PP2A selectivity with a ratio of approximately 40,000:1 (PP2A IC50 = 3.2 nM; PP1 IC50 = 131 μM), but suffers from significant chemical instability that limits practical utility [2]. Microcystin-LR is extremely potent against both phosphatases (PP2A IC50 = 0.04 nM; PP1 IC50 = 1.7 nM; selectivity ratio ~42:1) but acts as an irreversible covalent inhibitor and is generally cell-impermeable except in specific cell types . Okadaic acid sodium thus occupies a unique middle ground: it provides sufficient PP2A selectivity to distinguish PP2A- from PP1-mediated effects while retaining reversible, cell-permeable characteristics and adequate chemical stability for routine laboratory use.

PP2A-specific inhibition Phosphatase inhibitor selectivity Chemical probe selection

Okadaic Acid Sodium (209266-80-8) – Optimal Application Scenarios Based on Quantitative Differentiation


PP2A-Specific Signaling Studies Requiring Clear PP1 Discrimination

When experimental objectives require selective inhibition of PP2A with minimal confounding PP1 inhibition, okadaic acid sodium provides approximately 100-fold selectivity for PP2A over PP1 [1]. This selectivity profile is superior to calyculin A (non-selective) and tautomycin (PP1-selective) for studies focused specifically on PP2A-dependent pathways such as tau phosphorylation, cell cycle regulation, and apoptosis. For these applications, procurement of okadaic acid sodium ensures that observed phenotypes are attributable primarily to PP2A inhibition rather than combined PP1/PP2A effects [2].

Alzheimer's Disease and Tauopathy Model Development

Okadaic acid sodium is uniquely validated for inducing tau hyperphosphorylation in both in vitro and in vivo models of Alzheimer's disease [3]. Its reversible, cell-permeable PP2A inhibition enables precise temporal control of tau phosphorylation events in organotypic brain slices, primary neurons, and hippocampal injection models. Unlike microcystin-LR, which is cell-impermeable except in hepatocytes, okadaic acid sodium can be used across diverse neuronal cell types and in vivo systems . Procurement of this compound is essential for laboratories establishing or maintaining tauopathy models.

Long-Term Studies Requiring Stable Stock Solutions

For research protocols requiring extended storage of organic solvent-based stock solutions (e.g., longitudinal studies, multi-week experiments), the sodium salt form provides demonstrably greater stability than the free acid form . Solutions of the free acid degrade within days to one week even at -20°C, necessitating frequent fresh preparation and introducing lot-to-lot variability. Procurement of the sodium salt form enables preparation of larger-volume stock solutions with extended shelf life, reducing experimental variability and reagent waste .

Aqueous-Based Cellular Assays Without Organic Solvent Carryover

When experimental designs require direct compound addition to aqueous cell culture media or physiological buffers, the 1 mg/mL water solubility of okadaic acid sodium enables formulation without organic solvent . This eliminates solvent-related cytotoxicity and confounding effects on cell physiology that can arise from DMSO or ethanol carryover. In contrast, the free acid form requires organic solvent for initial dissolution and may precipitate upon dilution into aqueous media. For sensitive cellular assays, the sodium salt form is the appropriate procurement choice [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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